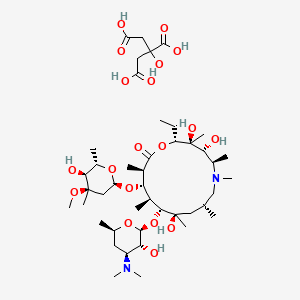

Azithromycin hydrogen citrate

Description

Properties

CAS No. |

802905-97-1 |

|---|---|

Molecular Formula |

C44H80N2O19 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |

InChI Key |

FKEJLHMAOPHLIQ-WVVFQGGUSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Salt Formation Chemistry of Azithromycin Hydrogen Citrate

Stoichiometric Considerations in Salt Formation

The formation of a stable salt between azithromycin (B1666446) and citric acid is highly dependent on the molar ratios of the reactants, which in turn dictates the pH of the resulting solution.

Molar Ratios of Azithromycin to Citric Acid

The reaction between azithromycin and citric acid can yield different salts depending on the molar ratio of the two components. A particularly noted salt is azithromycin hydrogen citrate (B86180). google.com Research has also pointed to the formation of an azithromycin citrate salt with a molar ratio of 3:2 between azithromycin and citric acid. google.com This specific stoichiometric combination results in a neutral salt where the basic groups of azithromycin (two equivalents) form a salt with the acidic groups of citric acid (three equivalents). google.com For the synthesis of azithromycin hydrogen citrate, the molar ratio between azithromycin and citric acid is maintained close to the stoichiometric ratio. google.comgoogle.com

Influence of Molar Ratio on Solution pH

The molar ratio of azithromycin to citric acid significantly influences the pH of aqueous solutions of the resulting salt. google.comgoogle.com For instance, a 10% aqueous solution of an addition salt of azithromycin and citric acid can have a pH ranging from 4.0 to 8.0. google.comwipo.int Specifically, this compound is characterized by a molar ratio that provides a pH between 4.0 and 6.0 in a 10% aqueous solution. google.comgoogle.com One embodiment of the invention describes an this compound with a molar ratio that results in a pH of 5 in a 10% aqueous solution. google.com In contrast, azithromycin citrate, with a 3:2 molar ratio of azithromycin to citric acid, yields a pH between 6.0 and 8.0 in a 10% aqueous solution. google.comgoogle.com At ambient temperature, this particular salt can form aqueous solutions up to 65% (w/w) with a pH ranging from 6.8 to 7.5. google.com

Reaction Conditions and Solvents for Synthesis

The synthesis of this compound requires careful control of reaction conditions, including the choice of solvent and temperature, to ensure the desired product is formed efficiently and with high purity.

Solvent Systems for Dissolution and Reaction

A variety of solvents can be employed for the dissolution of azithromycin and the subsequent reaction with citric acid. The choice of solvent is critical as it affects the solubility of the reactants and the crystallization of the final product. google.com

Commonly used solvent systems include:

Alcohols: Methanol (B129727), ethanol (B145695), n-propanol, isopropanol, n-butanol, and cyclohexanol. google.com

Ketones: Acetone (B3395972), methyl ethyl ketone, and methyl isobutyl ketone. google.com

Esters: Ethyl acetate (B1210297) and methyl acetate. google.com

Ethers: Tetrahydrofuran and dioxane. google.com

Water and mixtures of these organic solvents with water are also utilized. google.com

For instance, one preparative example involves dissolving azithromycin in acetone, followed by the addition of citric acid. google.comgoogle.com In another example, azithromycin dihydrate and citric acid monohydrate are dissolved in ethanol. google.comgoogle.com The selection of the solvent system can be tailored to optimize the reaction and isolation steps. google.com

Temperature Control during Synthesis

Temperature is a critical parameter throughout the synthesis of this compound. Initially, the dissolution of azithromycin can be performed at ambient temperature. google.comgoogle.com Following the addition of citric acid, the reaction mixture is often heated to reflux to facilitate the salt formation. google.comgoogle.com

After the reaction is complete, a controlled cooling process is essential for the isolation of the product. The mixture is typically cooled to a temperature between 0°C and 5°C. google.comgoogle.com This cooling step promotes the crystallization or precipitation of the this compound salt from the reaction mixture, allowing for its separation. google.com The final product is then often dried under vacuum at a controlled temperature, for example, 40°C. google.comgoogle.com

Isolation and Purification Techniques

Following the synthesis reaction, the this compound salt must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or residual solvents.

The primary method for isolating the salt is through crystallization . google.comgoogle.com This is typically induced by cooling the reaction mixture after the salt formation is complete. google.comgoogle.com The crystallization temperature can range from 25°C up to the reflux temperature of the solvent. google.com Subsequently, the mixture is cooled further, often to between 0°C and 25°C, to maximize the yield of the crystals before they are separated. google.com

Once the crystals have formed, they are separated from the mother liquor by filtration . google.comgoogle.com The isolated solid is then washed, commonly with the same solvent used in the reaction, such as acetone, to remove any remaining impurities. google.comgoogle.com

Crystallization Strategies

Crystallization is the preferred method for isolating this compound from the reaction mixture. google.comgoogle.com The strategy involves creating a supersaturated solution from which the salt can precipitate in a crystalline form.

Key parameters in the crystallization process include:

Solvents : A variety of organic solvents can be used. These include ketones like acetone, esters such as methyl acetate, ethers like tetrahydrofuran, and alcohols such as ethanol. google.comgoogle.com The water content of the solvent can be a factor; for instance, acetone with a water content of 1% to 5% has been used effectively. google.com

Temperature : The crystallization is typically initiated at an elevated temperature, ranging from 25°C up to the reflux temperature of the chosen solvent, to ensure the dissolution of the reactants. google.comgoogle.com

Cooling : After the dissolution and reaction period, the mixture is cooled to a temperature between 0°C and 25°C. google.comgoogle.com This reduction in temperature decreases the solubility of the salt, promoting crystal formation and precipitation. google.com

The table below summarizes specific examples of crystallization strategies for this compound. google.com

| Starting Materials | Solvent (Volume) | Process Steps | Yield | Final Product Characteristics |

| Azithromycin (20g), Citric Acid (5.35g) | Acetone (100ml) | Dissolve at ambient temp, heat to reflux, cool to 0-5°C, filter, wash, dry. google.com | 22.4g | Water content: 1.2%; Acetone content: <0.5%. google.com |

| Azithromycin Dihydrate (20g), Citric Acid Monohydrate (3.5g) | Methyl Acetate (50ml) | Heat to reflux, cool to ambient temp, filter, wash, dry. google.com | Not specified | Characterized by X-ray diffraction and NMR. google.com |

| Azithromycin Dihydrate (20g), Citric Acid Monohydrate (3.5g) | Tetrahydrofuran | Follows the same procedure as with methyl acetate. google.com | Not specified | Characterized by X-ray diffraction and NMR. google.com |

Depending on the drying method employed, the final salt may contain up to 8% water, though a water content of 6% is often preferred. google.com The goal is to produce a stable crystalline product, although amorphous forms can also be obtained under certain conditions, such as when using ethanol as a solvent followed by evaporation at low pressure. google.com

Other Separation Techniques

Following crystallization, several other separation techniques are employed to process the final product. google.com

Filtration : Once crystallization is complete, the solid salt is separated from the mother liquor via filtration. google.com

Washing : The collected crystalline material, often referred to as a filter cake, is washed. google.com This step typically uses a small amount of the same cold solvent from the crystallization process (e.g., acetone) to remove any remaining impurities or excess reactants from the surface of the crystals. google.com

Drying : The washed salt is dried to remove residual solvents and water. google.com A common method is drying under vacuum at a moderately elevated temperature, such as 40°C. google.com The drying method can influence the final water content of the product. google.com

Analytical Separation : Techniques like High-Performance Liquid Chromatography (HPLC) are used not for bulk separation but for the analytical separation and quantification of azithromycin and its related impurities in the final product. researchgate.netresearchgate.net This is a crucial quality control step to confirm the purity and composition of the this compound salt. google.com

Solid State Characterization and Physicochemical Research of Azithromycin Hydrogen Citrate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the formation of the azithromycin (B1666446) hydrogen citrate (B86180) salt by probing the interactions between the azithromycin molecule and citric acid.

Infrared (IR) spectroscopy is a key technique for identifying functional groups and confirming salt formation through shifts in vibrational frequencies. The IR spectrum of azithromycin hydrogen citrate, typically recorded on a KBr tablet, provides a unique fingerprint that distinguishes it from the individual starting materials. google.com The interaction between the basic nitrogen atoms in the azithromycin molecule and the carboxylic acid groups of citric acid leads to characteristic changes in the spectrum, particularly in the regions associated with O-H, N-H, and C=O stretching vibrations. cdnsciencepub.comresearchgate.net

For instance, the spectrum of azithromycin base shows characteristic peaks for hydroxyl groups (around 3486-3556 cm⁻¹) and the carbonyl group of the lactone ring (around 1718-1725 cm⁻¹). nih.govuspnf.com Upon formation of the hydrogen citrate salt, changes in these and other regions are expected, confirming the ionic interaction.

Table 1: Representative Infrared (IR) Spectroscopy Data for this compound The following table is illustrative of typical data obtained from IR analysis.

| Spectral Region (cm⁻¹) | Functional Group Assignment | Observation in this compound |

| 3600-3200 | O-H and N-H Stretching | Broad absorption bands indicating hydrogen bonding involved in the salt structure. |

| 3000-2800 | C-H Stretching | Multiple sharp peaks corresponding to the aliphatic C-H bonds in the macrolide structure. |

| 1750-1700 | C=O Stretching (Lactone) | A strong absorption peak characteristic of the lactone carbonyl group in the azithromycin macrocycle. uspnf.com |

| 1650-1550 | C=O Stretching (Carboxylate) | Appearance of strong, asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻) from citric acid, confirming salt formation. |

| 1400-1300 | C-H Bending | Characteristic bending vibrations for methyl and methylene (B1212753) groups. uspnf.com |

| 1200-1000 | C-O Stretching | Strong bands associated with the ether and alcohol groups present in the molecule. researchgate.net |

This table is generated based on typical functional group frequencies and data described in related literature.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹³C ssNMR, is a powerful, non-destructive technique used to characterize the crystalline or amorphous nature of pharmaceutical solids. It provides detailed information about the local chemical environment of each carbon atom in the molecule. For this compound, the ¹³C ssNMR spectrum is used to identify the salt and confirm its structure in the solid state. google.comgoogle.com

The spectrum shows distinct chemical shifts for the carbon atoms of both the azithromycin and citric acid moieties. The formation of the salt, involving protonation of the nitrogen atoms on azithromycin by citric acid, causes noticeable shifts in the resonance of nearby carbon atoms compared to their positions in the free base or free acid. These shifts are definitive evidence of the salt's formation and provide insights into the molecular packing and intermolecular interactions within the crystal lattice. google.com

Table 2: Illustrative Solid-State ¹³C-NMR Chemical Shifts for this compound The data presented are characteristic values for identifying the compound. google.comgoogle.com

| Chemical Shift (ppm) | Carbon Atom Assignment (Illustrative) |

| ~179 | Lactone Carbonyl (C=O) in Azithromycin |

| 70-85 | Carbons bonded to Oxygen (C-O) in sugar moieties and macrolide ring |

| 40-50 | Carbons adjacent to Nitrogen atoms (e.g., N-CH₃) |

| 6-25 | Methyl and other aliphatic carbons |

This table represents key chemical shifts used for the identification of this compound as described in patent literature. google.comgoogle.com

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for analyzing the solid-state structure of crystalline materials, providing information on crystal structure, form, and crystallinity.

Powder X-ray Diffraction (PXRD) is an essential tool for the solid-state characterization of pharmaceutical compounds. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. The PXRD pattern of this compound is used to confirm its crystalline nature and distinguish it from other solid forms of azithromycin or an amorphous state. google.comgoogle.com The analysis involves scanning the sample with X-rays over a range of 2θ angles and recording the diffraction peaks' positions and intensities.

The resulting diffractogram for this compound shows a distinct set of peaks at specific 2θ angles, confirming its unique crystal lattice. google.comgoogle.com This pattern is crucial for quality control, ensuring batch-to-batch consistency and stability of the crystalline form.

Table 3: Characteristic Powder X-ray Diffraction (PXRD) Peaks for this compound The following 2θ values represent the most significant peaks for identification. google.comgoogle.com

| Position (°2θ) |

| 6.2 |

| 8.0 |

| 9.7 |

| 10.5 |

| 11.4 |

| 12.3 |

| 15.5 |

| 16.1 |

| 17.0 |

| 18.2 |

| 19.4 |

| 21.1 |

This data is based on PXRD spectra provided in patent literature for this compound. google.com

While PXRD is used for fingerprinting a bulk crystalline powder, single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule within a single crystal. This technique can precisely determine bond lengths, bond angles, and the conformation of the azithromycin and citrate ions in the crystal lattice. It also reveals detailed information about intermolecular interactions, such as hydrogen bonding, and the arrangement of solvent molecules (e.g., water) within the crystal structure. researchgate.netresearcher.life

Although obtaining a single crystal suitable for this analysis can be challenging, the data it provides is invaluable. For complex structures like azithromycin salts, single-crystal XRD can confirm the precise stoichiometry of the salt and elucidate the conformational changes that occur upon salt formation, offering a definitive understanding of the solid-state structure that complements the bulk data from PXRD. researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are vital for characterizing the stability, hydration state, and purity of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. A DSC thermogram can reveal events such as melting (endothermic peak), crystallization (exothermic peak), and solid-solid phase transitions. The melting point is a key indicator of the purity and identity of a specific crystalline form. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is particularly useful for determining the water content (hydration) of a sample, as the loss of water molecules upon heating results in a quantifiable weight loss. nih.gov For this compound, which can contain variable amounts of water (up to 8%), TGA is crucial for determining its hydration state and thermal stability. google.comnih.gov The degradation temperature, at which the compound begins to decompose, can also be determined. plos.org

Table 4: Application of Thermal Analysis to this compound

| Technique | Information Obtained | Relevance to this compound |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity. | Determines the characteristic melting endotherm, confirming the identity and purity of the crystalline salt. |

| Thermogravimetric Analysis (TGA) | Water content, thermal stability, decomposition temperature. | Quantifies the percentage of water in the hydrated salt form and identifies the temperature at which significant degradation begins. google.comnih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, such as melting point and phase transitions. While specific DSC data for this compound is not detailed in the provided search results, extensive research has been conducted on related forms of azithromycin, primarily the dihydrate.

DSC analyses are widely used to confirm the formation of new crystalline structures, such as cocrystals or salts, and to determine their melting points. nih.gov For azithromycin dihydrate, a sharp endothermic fusion peak is consistently observed, though the exact temperature varies slightly across studies. Research has reported this peak at 124.9°C, 126.7°C, and 130°C. nih.govnih.govnih.govresearchgate.net One investigation identified a distinct polymorphic form of azithromycin dihydrate with an endotherm at 139°C (at a 20°C/minute heating rate) or 143.7°C (at a 10°C/minute heating rate). google.comgoogle.com These endothermic events correspond to the melting point of the substance, often following dehydration. nih.gov The variation in melting points suggests the existence of different crystalline forms or variations in experimental conditions, such as the heating rate, which was noted to be 2°C/min and 10°C/min in different studies. nih.govarabjchem.org

Table 1: DSC Endothermic Peaks for Azithromycin Forms

| Azithromycin Form | Endothermic Peak (°C) | Heating Rate | Notes | Source(s) |

|---|---|---|---|---|

| Azithromycin Dihydrate | 124.9 | Not Specified | Corresponds to melting point. | nih.gov, researchgate.net |

| Azithromycin Dihydrate | 126.7 | 10 °C/min | --- | nih.gov |

| Azithromycin Dihydrate | 130 | Not Specified | Corresponds to dehydration and potential recrystallization. | nih.gov |

| Azithromycin Dihydrate (Polymorph) | 139 | 20 °C/min | Recorded in an open aluminum crucible. | google.com, google.com |

| Azithromycin Dihydrate (Polymorph) | 143.7 ± 0.5 | 10 °C/min | Recorded in a capillary crucible. | google.com, google.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and composition, including solvent and water content. TGA studies on azithromycin have been crucial in understanding its hydration states.

For azithromycin dihydrate, TGA thermograms show a characteristic weight loss that corresponds to the removal of water molecules. arabjchem.org One study documented a weight loss of 4.38%, which stoichiometrically aligns with the loss of two water molecules as the dihydrate form transitions to the anhydrous form. arabjchem.org This dehydration process was observed to begin at room temperature (25°C) and complete by 120°C. arabjchem.org TGA is also employed to evaluate the thermal stability of new formulations, such as cocrystals, where weight loss before the melting point can indicate the removal of unbound or solvated molecules. nih.gov In the development of azithromycin solid dispersions, TGA confirmed the loss of crystallization water. researchgate.net

Hygroscopicity and Water Content Research

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids. Research into this compound and related forms reveals significant interactions with water.

Patents for this compound specify that the salt may contain up to 8% water content at 40% relative humidity, with a more preferable limit of up to 6%. google.comgoogle.com A specific batch prepared with azithromycin in acetone (B3395972) and citric acid yielded this compound with a water content of 1.2% as determined by the Karl-Fischer method. google.comgoogle.com

Studies on other forms of azithromycin provide further context. The commercial dihydrate form can be converted to an anhydrous form upon heating, but this anhydrate is unstable in the presence of moisture and rapidly rehydrates back to the more stable dihydrate. arabjchem.org The rehydration of the anhydrous form can be complete within 30 minutes in ambient air. arabjchem.org In contrast, spray-dried pure azithromycin demonstrates relatively low water absorption, recorded at 6% at a relative humidity (RH) of 90%. nih.gov This property is utilized in combination drug formulations to protect more hygroscopic substances from moisture-induced degradation. nih.gov

Table 2: Water Content and Hygroscopicity Data for Azithromycin Forms

| Compound/Form | Condition | Water Content / Observation | Source(s) |

|---|---|---|---|

| This compound | 40% Relative Humidity | Up to 8% (preferred up to 6%) | google.com, google.com |

| This compound | Post-synthesis (Karl-Fischer method) | 1.2% | google.com, google.com |

| Anhydrous Azithromycin | Exposure to ambient air | Rapidly rehydrates to dihydrate form within 30 minutes. | arabjchem.org |

| Spray-dried Azithromycin | 90% Relative Humidity | ~6% water absorption | nih.gov |

Polymorphism and Pseudopolymorphism Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates). researchgate.net Azithromycin is well-documented to exhibit extensive polymorphism and pseudopolymorphism, which significantly impacts its physicochemical properties. google.com

Numerous crystalline forms of azithromycin, often designated by letters (e.g., Form F, G, H, J, M), have been identified and patented. google.comgoogle.com These forms are often solvates or hydrates. For instance, Form F is a monohydrate hemi-ethanol solvate, Form G is a sesquihydrate, and Form J is a monohydrate hemi-n-propanol solvate. google.comgoogle.com The existence of these varied forms underscores the compound's propensity to entrap solvent molecules within its crystal lattice. google.com

The specific solvent used during crystallization plays a critical role in determining the resulting solid-state form. arabjchem.org Crystallization from a water-acetone mixture typically yields the dihydrate, while a water-alcohol mixture can produce a monohydrate. nih.govarabjchem.org Single-crystal X-ray studies have confirmed that the solid-state conformation of azithromycin molecules is affected by the presence of different solvents. researchgate.net In addition to crystalline forms, azithromycin can also exist in an amorphous state, which lacks long-range molecular order. google.com Notably, one method for preparing azithromycin citrate, by dissolving the dihydrate and citric acid monohydrate in ethanol (B145695) followed by solvent evaporation, was reported to yield a white solid confirmed by X-ray diffraction to be an amorphous product. google.com

Analytical Methodologies for Azithromycin Hydrogen Citrate Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of Azithromycin (B1666446). High-Performance Liquid Chromatography (HPLC) is the most versatile and commonly used technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for residue analysis.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent method for the analysis of Azithromycin. researchgate.net Its adaptability allows for the use of various stationary phases, mobile phases, and detectors to achieve optimal separation and quantification. Reversed-phase HPLC is frequently the mode of choice, capable of separating Azithromycin from its related substances and degradation products. nih.gov

HPLC coupled with an Ultraviolet (UV) detector is a common and accessible method for Azithromycin analysis. nih.gov Despite Azithromycin lacking a strong UV chromophore, detection is typically effective at lower wavelengths, commonly between 210 nm and 215 nm. nih.govnih.govjapsonline.com For instance, a validated stability-indicating liquid chromatographic method utilized a reversed-phase C18 column with a UV detector set at 210 nm. researchgate.netsemanticscholar.orgnih.gov Another study employed a mobile phase of acetonitrile (B52724), 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium (B1175870) hydroxide (B78521) (pH 6.5), and water, with UV detection at 215 nm. nih.gov The selection of the stationary phase is critical, with C18 and C8 columns being frequently reported. nih.govresearchgate.netderpharmachemica.com Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve the desired separation and peak shape. nih.govjapsr.in

| Stationary Phase | Mobile Phase | Wavelength (nm) | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Phosphate (B84403) buffer-methanol (20:80) | 210 | Not Specified | researchgate.netsemanticscholar.org |

| C-8 Column | 0.0335M Phosphate Buffer (pH 7.5) and Methanol (B129727) (20:80) | 210 | 1.2 | derpharmachemica.com |

| Hypersil BDS-C18 (250 mm × 4.6 mm) | Methanol, acetonitrile and phosphate buffer pH 8 (60:30:10; v/v) | 212 | 1.0 | researchgate.net |

| C18 column (250 mm × 4.6 mm, 5 μm) | Methanol/buffer (90:10 v/v) | 210 | 1.5 | nih.gov |

| Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm) | Ammonium acetate (B1210297) solution (30 mmolL−1, pH= 6.8) and acetonitrile (18:82, v/v) | 210 | 0.7 | japsonline.com |

| XTerra® (250 mm × 4.6 mm, 5 µm) | Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v) | 215 | 1.0 | nih.gov |

Electrochemical detection (ECD) offers a sensitive alternative to UV detection for compounds that are electrochemically active, such as Azithromycin. antecscientific.com The United States Pharmacopeia (USP) has historically included methods for Azithromycin analysis that employ amperometric electrochemical detection. antecscientific.comekb.eg These methods often utilize a dual glassy carbon working electrode. ekb.eg One study detailed a method for analyzing related substances in Azithromycin tablets using an electrochemical detector with the working electrode set at +900 mV. bvsalud.org While highly sensitive, assay procedures using ECD can sometimes be time-consuming, both in sample preparation and chromatography. nih.gov However, for impurity analysis, LC-ECD is often the method of choice. antecscientific.com The development of graphene-modified electrodes has also shown promise for the electrochemical detection of Azithromycin, offering high sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the quantification of Azithromycin, especially in complex biological matrices like human plasma. lshtm.ac.ukresearchgate.netnih.gov This method provides high sensitivity and specificity, making it the most common bioanalytical method for measuring Azithromycin. lshtm.ac.uknih.gov

LC-MS/MS methods typically use electrospray ionization (ESI) in positive mode. nih.govbohrium.comresearchgate.net The analysis is performed by monitoring specific mass-to-charge (m/z) transitions for Azithromycin and an internal standard in multiple reaction monitoring (MRM) mode. nih.govbohrium.com For example, a common transition for Azithromycin is m/z 749.50 > 591.45. lshtm.ac.uknih.govbohrium.com The use of MS-compatible mobile phases, such as those containing formic acid or ammonium acetate, is essential. ekb.eglshtm.ac.uknih.gov These methods often require only a small sample volume and have short analysis times, enabling high-throughput analysis. lshtm.ac.uknih.govbohrium.com

| Stationary Phase | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Matrix | Reference |

|---|---|---|---|---|---|

| ACE C18 (2.1 x 100 mm, 1.7 µm) | 0.1% formic acid and methanol/acetonitrile (1:1, v/v) | Positive ESI | 749.50 > 591.45 | Human Plasma | lshtm.ac.uknih.govbohrium.com |

| AQUASIL C18 (50 × 4.6 mm, 5 μm) | 0.2% Formic Acid in water and Methanol with 0.1% Formic Acid | Positive ESI | Not Specified | Dried Blood Spots | nih.gov |

| C18 (50 × 2.1 mm, 5 µm) | Acetonitrile and 0.1% formic acid in water (80:20 v:v) | Not Specified | Not Specified | Human Plasma | researchgate.net |

| SunFire C18 (50mm × 2.1mm, 3.5μm) | Ammonium acetate, water, acetonitrile, methanol, glacial acetic acid | Positive ESI | 749.58 > 591.6 | Human Plasma | researchgate.net |

The validation of any analytical method for Azithromycin is critical to ensure its reliability and is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). japsonline.comresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, robustness, ruggedness, and sensitivity (limits of detection and quantitation). derpharmachemica.comijrpns.com

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.govresearchgate.net For Azithromycin, linearity has been established over various ranges, such as 0.3–2.0 mg/mL, 5–200 μg/mL, and 0.5 to 2000 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. japsonline.comresearchgate.netsemanticscholar.orgnih.gov

Precision : This parameter assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). researchgate.netjapsr.in For Azithromycin assays, %RSD values for precision are generally required to be not more than 2.0%. derpharmachemica.comijrpns.com

Accuracy : Accuracy is determined by calculating the percent recovery of the analyte. japsr.in Methods for Azithromycin typically show high accuracy, with recovery values around 100%. nih.govresearchgate.netsemanticscholar.org

Specificity : The method must be able to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or excipients. japsonline.comderpharmachemica.com

Robustness and Ruggedness : Robustness is evaluated by making deliberate small changes to method parameters like mobile phase composition, pH, and flow rate to assess the method's reliability. japsonline.com Ruggedness refers to the reproducibility of the method under various conditions, such as different days or by different analysts. derpharmachemica.comresearchgate.net

Sensitivity : The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjapsonline.com These values vary significantly depending on the detection method, with LC-MS/MS offering the highest sensitivity. nih.govjapsonline.comjapsr.in

Retention Time : The time it takes for the analyte to pass through the column is a key parameter for identification. For Azithromycin, a sharp peak with a consistent retention time is desirable. derpharmachemica.com

| Parameter | Typical Acceptance Criteria/Reported Values | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | japsonline.comderpharmachemica.comijrpns.com |

| Precision (%RSD) | < 2.0% | researchgate.netjapsr.inijrpns.com |

| Accuracy (% Recovery) | 100 ± 2% | nih.govresearchgate.netsemanticscholar.org |

| LOD | 0.0005 mg/mL (UV); 14.40 ng/mL (UV); 0.476 µg/mL (UV) | japsonline.comresearchgate.netsemanticscholar.orgjapsr.in |

| LOQ | 0.078% (78 µg) (UV); 43.66 ng/mL (UV); 1.443 µg/mL (UV) | nih.govjapsonline.comjapsr.in |

While less common than HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the determination of Azithromycin, particularly for analyzing its residues in biological fluids. ekb.egbookpi.org This method typically involves an extraction of Azithromycin from the sample, followed by a derivatization step, such as acetylation with an acetic anhydride-pyridine mixture, to increase its volatility for GC analysis. ekb.egbookpi.org Detection is often performed using single-ion monitoring (SIM) for enhanced sensitivity. ekb.egbookpi.org One described method reported a detection limit of 2 µg/mL in biological fluids. bookpi.org

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the determination of Azithromycin, relying on the measurement of light absorption by the substance.

UV-Visible spectrophotometry offers a simple, sensitive, and economical approach for the estimation of Azithromycin. Various methods have been developed based on different chemical reactions that produce a chromogen, which can be measured quantitatively.

One common method involves the oxidation of Azithromycin with an oxidizing agent like potassium permanganate (B83412). This reaction liberates formaldehyde, which then reacts with an acetylacetone-ammonium acetate reagent to form a yellow-colored product, 3,5-diacetyl-2,6-dihydrolutidine. banglajol.infoijpsonline.com This chromogen exhibits maximum absorbance (λmax) at approximately 412 nm. banglajol.infoijpsonline.comscispace.com The method demonstrates good linearity over specific concentration ranges and has been validated according to ICH guidelines for accuracy and precision. banglajol.infoscispace.com

Another approach is based on the reduction of potassium permanganate by Azithromycin in an alkaline medium. The decrease in the absorbance of the permanganate ion is measured at around 547 nm, which correlates to the concentration of Azithromycin. nih.gov Furthermore, direct UV spectrophotometry has been utilized, with absorbance maxima for Azithromycin in pH 6.8 phosphate buffer identified at 208 nm. researchgate.netsudps.org A separate method involves a hydrolytic reaction with concentrated sulfuric acid, yielding a yellow aglycone solution with an absorbance maximum at 480 nm. impactfactor.org

The selection of the specific UV spectrophotometric method can depend on the sample matrix and the required sensitivity.

Table 1: Research Findings for UV Spectrophotometry of Azithromycin

| Parameter | Method 1 (Oxidation & Derivatization) | Method 2 (Permanganate Reduction) | Method 3 (Direct in Buffer) | Method 4 (Acid Hydrolysis) |

|---|---|---|---|---|

| Principle | Oxidation with KMnO4, reaction with acetyl acetone (B3395972) | Reduction of KMnO4 in alkaline medium | Direct measurement in phosphate buffer | Hydrolysis with H2SO4 |

| λmax | 412 nm banglajol.infoijpsonline.comscispace.com | 547 nm nih.gov | 208 nm researchgate.netsudps.org | 480 nm impactfactor.org |

| Linearity Range | 10-75 µg/mL banglajol.infoijpsonline.com | 2-20 µg/mL nih.gov | 10-50 µg/mL researchgate.netsudps.org | 20-60 µg/mL impactfactor.org |

| Correlation Coefficient (R²) | 0.999 banglajol.infoscispace.com | Not Specified | 0.997 researchgate.net | 0.9997 impactfactor.org |

| Limit of Detection (LOD) | Not Specified | Not Specified | 1.6 µg/mL researchgate.netsudps.org | 1.936 µg/mL impactfactor.org |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 5 µg/mL researchgate.netsudps.org | 5.868 µg/mL impactfactor.org |

Flow injection analysis (FIA) provides a rapid and automated method for the determination of Azithromycin in pharmaceutical formulations. One developed FIA method is based on the reaction of Azithromycin with p-chloranil (tetrachloro-p-benzoquinone) in a methanol medium, a reaction that is accelerated by hydrogen peroxide. unesp.br This reaction produces a purple-red colored compound with a maximum absorbance at 540 nm. unesp.br

The use of a merging zones flow-injection system allows for high sample throughput, with reported rates of up to 65 samples per hour. unesp.br The method has been optimized using multivariate techniques and shows excellent linearity and recovery, with no significant interference from common pharmaceutical excipients. unesp.br

Table 2: Research Findings for Flow Injection Spectrophotometry of Azithromycin

| Parameter | Finding |

|---|---|

| Reagents | p-chloranil, Hydrogen Peroxide unesp.br |

| Medium | Methanol unesp.br |

| λmax | 540 nm unesp.br |

| Linearity Range | 50 - 1600 µg/mL unesp.br |

| Correlation Coefficient (r) | 0.9998 unesp.br |

| Limit of Detection | 6.6 µg/mL unesp.br |

| Limit of Quantification | 22.1 µg/mL unesp.br |

| Sampling Rate | 65 samples per hour unesp.br |

| Recovery | 98.6% to 100.4% unesp.br |

Voltammetric Techniques

Voltammetric methods are electrochemical techniques that offer high sensitivity for the determination of electroactive compounds like Azithromycin. These methods are based on measuring the current that flows through an electrode as the potential is varied.

Differential Pulse Voltammetry (DPV) has been successfully applied for the determination of Azithromycin in pharmaceutical formulations. scielo.pt Studies using a glassy carbon electrode have shown that the oxidation of Azithromycin is an irreversible, diffusion-adsorption controlled process. nih.gov The oxidation peak potential is dependent on the pH of the supporting electrolyte. nih.govsemanticscholar.org For instance, in one DPV study, an oxidation peak was observed at 760 mV, attributed to the oxidation of the tertiary amine groups in the Azithromycin molecule. scielo.pt The peak current varies linearly with the drug's concentration, allowing for quantitative analysis. nih.gov

Another study employed a graphene-modified glassy carbon electrode, which enhanced the electrochemical response. semanticscholar.org This modification resulted in a higher oxidation peak that appeared at a lower potential (+1.12 V) compared to the bare electrode, leading to a significantly lower detection limit. semanticscholar.org Amperometric techniques have also been shown to provide even greater sensitivity for Azithromycin detection. nih.gov Voltammetric methods present advantages such as high sensitivity, low cost, and the ability to directly analyze samples without extensive pretreatment, even in the presence of excipients. scielo.pt

Table 3: Research Findings for Voltammetric Techniques for Azithromycin

| Technique | Electrode | pH / Medium | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon | pH 7 Phosphate Buffer | 1-15 µg/mL | Not Specified | nih.gov |

| Differential Pulse Voltammetry (DPV) | Platinum | 0.1 M Bu4NFP6 / CH3CN | 4 to 16 mM | Not Specified | scielo.pt |

| Differential Pulse Voltammetry (DPV) | Graphene-Modified Glassy Carbon | pH 5 Acetate Buffer | 10⁻⁸–10⁻⁵ M | 3.03 × 10⁻⁹ M | semanticscholar.org |

Fourier Transform Infrared (FT-IR) Transmission Spectroscopy for Assessment

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for both qualitative and quantitative analysis of pharmaceuticals. This technique measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds, providing a unique molecular fingerprint.

For the quantitative assessment of Azithromycin, FT-IR spectroscopy offers a simple, rapid, and solvent-free method. pjaec.pkresearchgate.net The analysis is often performed using KBr pellets containing a known amount of the ground sample. pjaec.pk The quantification is based on Beer's law, where the intensity of a specific absorption band is proportional to the concentration of the analyte. scielo.ptpjaec.pk

Research has focused on the carbonyl (C=O) absorption band of Azithromycin for calibration. scielo.ptpjaec.pk This band appears in the region of 1709–1744 cm⁻¹. pjaec.pkresearchgate.net By creating a calibration model based on the area of this peak for standards of known concentrations, the amount of Azithromycin in unknown samples can be accurately determined. scielo.ptpjaec.pk This method has demonstrated excellent linearity with high regression coefficients (R² > 0.999). scielo.ptpjaec.pk FT-IR provides a significant advantage by avoiding time-consuming sample preparation and the use of organic solvents, making it an environmentally friendly and cost-effective option for quality control. pjaec.pkresearchgate.netrjptonline.org However, excipients in some formulations, such as suspensions, can cause spectral interference, making direct analysis challenging. scielo.pt

Table 4: Research Findings for FT-IR Spectroscopy of Azithromycin

| Parameter | Finding |

|---|---|

| Technique | Transmission Spectroscopy pjaec.pkresearchgate.net |

| Sample Preparation | KBr Pellets pjaec.pk |

| Analytical Band | Carbonyl (C=O) group absorption scielo.ptpjaec.pk |

| Wavenumber Region | 1709-1744 cm⁻¹ pjaec.pkresearchgate.net (Maximum at 1728 cm⁻¹) scielo.pt |

| Calibration Model | Based on Beer's Law scielo.ptpjaec.pk |

| Regression Coefficient (R²) | 0.999 scielo.ptpjaec.pk |

| Advantages | Rapid, economical, solvent-free, minimal sample preparation pjaec.pkrjptonline.org |

| Limitations | Potential for spectral interference from excipients scielo.pt |

Pre Formulation and Formulation Development Research of Azithromycin Hydrogen Citrate

Stability Studies of the Bulk Drug Substance

The stability of a bulk drug substance is a critical factor in the development of a safe, effective, and reliable pharmaceutical product. Environmental factors such as temperature, humidity, and light can significantly impact the chemical and physical integrity of azithromycin (B1666446) hydrogen citrate (B86180).

Degradation Pathways in Model Systems

Studies have shown that azithromycin can degrade through several pathways, with hydrolysis and oxidation being the most common. The degradation of azithromycin in aqueous solutions is pH-dependent. nih.gov In acidic conditions, the primary degradation product is desosaminylazithromycin (B193682), which is formed by the hydrolytic cleavage of the cladinose (B132029) sugar. nih.govresearchgate.net As the pH moves towards neutral (pH 7.2), the formation of desosaminylazithromycin decreases, and two other degradation products associated with the opening of the macrocyclic lactone ring become more prominent. nih.govresearchgate.net

Forced degradation studies under various stress conditions have been conducted to understand the degradation profile of azithromycin. In these studies, azithromycin was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.net Under acidic hydrolysis, only one degradation product was observed. researchgate.net However, in an acidic environment, degradation products can be resolved from the active pharmaceutical ingredient. nih.gov Oxidative degradation, carried out using hydrogen peroxide, also leads to the formation of degradation products. nih.govscielo.br

Effects of Environmental Factors (e.g., temperature, humidity)

Environmental factors play a significant role in the stability of azithromycin hydrogen citrate.

Temperature: Elevated temperatures accelerate the degradation of azithromycin. mdpi.comnih.govresearchgate.net Studies on reconstituted azithromycin oral suspension showed that while the drug remained stable for 10 days under various in-home storage conditions (refrigerated at 4°C, room temperature at 20°C, and higher temperatures of 30°C, 40°C, and 50°C), there was a change not exceeding 5% in the samples. researchgate.net Another study investigating the decomposition of azithromycin at temperatures of 40, 50, 60, and 70 degrees Celsius found that the rate of decomposition increased with temperature. researchgate.net The degradation process follows the Arrhenius equation, which relates the rate of a chemical reaction to the temperature. researchgate.net The apparent activation energy for azithromycin in solution has been calculated to be 96.8 kJ mol−1. researchgate.net

Humidity: The presence of moisture can also impact the stability of azithromycin. Anhydrous azithromycin is hygroscopic and can convert to the dihydrate form when stored at room temperature. researchgate.net To mitigate the effects of humidity, packaging in a gas-impermeable container, such as a polyethylene/aluminum laminate bag, has been shown to delay or prevent degradation. google.com Storing azithromycin monohydrate in such packaging at 25°C and 60% relative humidity for 3 months resulted in less than 5% transformation to the dihydrate form. google.com

Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of azithromycin. scielo.brmdpi.comnih.gov Studies have shown that azithromycin solutions experience a loss of potency when exposed to UV light, germicidal light, and solar light. scielo.brscielo.br The degradation is more pronounced with increasing exposure time to UV radiation. mdpi.comnih.gov

The following table summarizes the effects of different environmental factors on azithromycin stability:

| Environmental Factor | Effect on Azithromycin Stability | References |

| Temperature | Increased temperature accelerates degradation. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Humidity | Anhydrous form is hygroscopic and can convert to dihydrate. | researchgate.net |

| Light (UV) | Exposure to UV light leads to degradation and loss of potency. | scielo.brmdpi.comnih.govscielo.br |

Excipient Compatibility Studies

Excipients are inactive ingredients added to a pharmaceutical formulation to aid in the manufacturing process, and to improve the stability, bioavailability, and patient acceptability of the drug product. However, excipients can also interact with the active pharmaceutical ingredient (API), potentially affecting its stability and efficacy. Therefore, excipient compatibility studies are a crucial part of pre-formulation research.

Use of Spectroscopic and Thermal Techniques

Several analytical techniques are employed to assess the compatibility of azithromycin with various excipients.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for detecting chemical interactions between the drug and excipients. By comparing the FTIR spectra of the pure drug, the pure excipient, and their physical mixture, any changes in the characteristic peaks can indicate an interaction. nih.gov

Raman Spectroscopy: This technique can be used for both qualitative and quantitative analysis of azithromycin in solid dosage forms, helping to identify the API and excipients and to detect any changes that may indicate an interaction.

Thermal Techniques:

Differential Scanning Calorimetry (DSC): DSC is widely used to study the thermal behavior of drugs and excipients. It measures the difference in heat flow between a sample and a reference as a function of temperature. Changes in the melting point, the appearance of new peaks, or changes in the enthalpy of fusion in the thermogram of a drug-excipient mixture compared to the individual components can suggest an interaction. researchgate.netnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for studying dehydration and decomposition processes. researchgate.net

Research on Lyophilized Formulations for Injection

Lyophilization, or freeze-drying, is a common technique used to enhance the stability of pharmaceutical products, particularly for drugs that are unstable in aqueous solution. For Azithromycin for Injection, this process involves removing water from the drug formulation at low temperatures, resulting in a sterile powder that can be reconstituted before administration.

The reconstitution of lyophilized azithromycin is a critical step for its intravenous use. Research and product guidelines specify precise procedures to ensure the drug is properly dissolved and stable.

The initial reconstitution is performed by adding 4.8 mL of Sterile Water for Injection to a 500 mg vial of lyophilized azithromycin. hres.cadrugs.com This process is aided by shaking the vial until all of the drug powder is completely dissolved. hres.ca It is recommended to use a standard 5 mL syringe to ensure the exact volume of sterile water is added, as the vials are supplied under vacuum. drugs.com This procedure results in a solution with a concentration of 100 mg of azithromycin per mL. hres.cadrugs.com

Stability studies have demonstrated that this reconstituted solution is stable for 24 hours when stored at or below room temperature (up to 30°C or 86°F). hres.cadrugs.comgoogle.comgoogle.com Parenteral drug products should always be inspected visually for particulate matter after reconstitution; if any particles are evident, the solution should not be used. drugs.com

Table 1: Reconstitution and Stability of Azithromycin for Injection

| Parameter | Specification | Source(s) |

|---|---|---|

| Reconstitution Vehicle | Sterile Water for Injection | hres.cadrugs.com |

| Vehicle Volume | 4.8 mL per 500 mg vial | hres.cadrugs.com |

| Final Concentration | 100 mg/mL | hres.cadrugs.com |

| Stability | 24 hours | hres.cagoogle.comgoogle.com |

| Storage Condition | Below 30°C (86°F) | drugs.comgoogle.comgoogle.com |

Following reconstitution, the concentrated azithromycin solution must be further diluted before intravenous infusion. hres.cadrugs.com Compatibility studies have identified several suitable diluents for this purpose. The 5 mL of the 100 mg/mL reconstituted solution is transferred into a larger volume of an appropriate diluent to achieve a final infusion concentration of either 1.0 mg/mL or 2.0 mg/mL. hres.cahres.ca

To achieve a 1.0 mg/mL concentration, the reconstituted solution is added to 500 mL of a compatible diluent. hres.cahres.ca For a 2.0 mg/mL concentration, it is added to 250 mL. hres.cahres.ca

A range of intravenous fluids have been shown to be compatible with azithromycin for injection. drugs.comhres.ca These include:

Mechanistic Studies of Antimicrobial Action at the Molecular Level

Ribosomal Binding and Protein Synthesis Inhibition

Azithromycin (B1666446) exerts its bacteriostatic, and in higher concentrations, bactericidal effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through a specific and high-affinity binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The primary molecular target of azithromycin is the 50S ribosomal subunit of the bacterial 70S ribosome. smpdb.cataylorandfrancis.com Specifically, it binds to the 23S ribosomal RNA (rRNA) component within this subunit. smpdb.canih.govmdpi.commdpi.com The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.commdpi.com By lodging itself in this tunnel, approximately 8–10 Å away from the peptidyl transferase center (PTC), azithromycin creates a steric blockade. mdpi.com

The interaction is highly specific. In Deinococcus radiodurans, for instance, one azithromycin molecule has been shown to interact with domains IV and V of the 23S rRNA, while a second molecule can interact with domain II of the 23S rRNA and ribosomal proteins L4 and L22, suggesting a dual-binding capability in some organisms. mdpi.com In Escherichia coli, the binding process is described as a two-step event: an initial low-affinity binding in the upper part of the exit tunnel, followed by a slower transition to a high-affinity site that forms a much tighter complex. This high-affinity site involves nucleoside 2609 of the 23S rRNA.

The chemical structure of azithromycin, particularly the nitrogen atom inserted into the lactone ring, alters the ring's conformation, which is thought to enable novel contacts with the ribosome that are distinct from other macrolides. mdpi.com The desosamine (B1220255) sugar moiety of the molecule extends towards the PTC, contributing to the obstruction of the exit tunnel. mdpi.com

| Target Component | Binding Location/Interaction | Consequence |

| 50S Ribosomal Subunit | Binds to the 23S rRNA. | Inhibition of protein synthesis. |

| Peptide Exit Tunnel | Occupies a site near the peptidyl transferase center. | Physical obstruction for the nascent polypeptide chain. |

| 23S rRNA Domains (e.g., D. radiodurans) | Interacts with Domains II, IV, and V. | Stabilizes binding and enhances inhibitory effect. |

| Ribosomal Proteins (e.g., D. radiodurans) | Interacts with L4 and L22. | Contributes to the dual-binding mechanism. |

By binding within the peptide exit tunnel, azithromycin directly interferes with the elongation phase of protein synthesis. taylorandfrancis.comnih.govnih.gov It physically obstructs the path of the growing polypeptide chain, effectively halting its progression. mdpi.commdpi.comnih.gov This blockage prevents the crucial steps of transpeptidation (the formation of peptide bonds) and translocation (the movement of the ribosome along the mRNA). nih.govnih.govnih.gov As a result, the peptidyl-tRNA cannot move from the A-site to the P-site of the ribosome, leading to a premature dissociation of the incomplete peptide chain and the cessation of protein synthesis. nih.govnih.gov This inhibition is context-specific, meaning the stalling of the ribosome can depend on the specific amino acid sequence of the nascent peptide.

Beyond inhibiting the function of fully formed ribosomes, azithromycin also disrupts their biogenesis. Research has demonstrated that azithromycin can inhibit the assembly of the 50S ribosomal subunit in a concentration-dependent manner. nih.govresearcher.life This effect has been observed in both Gram-negative bacteria like Haemophilus influenzae and Gram-positive organisms such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov

In studies on H. influenzae, azithromycin was found to have a nine-fold greater inhibitory effect on the formation of the 50S subunit compared to erythromycin (B1671065), while the synthesis of the 30S subunit was unaffected. nih.govresearcher.life This suggests a secondary mechanism of action that further compromises the bacteria's ability to produce essential proteins, contributing to the potent antimicrobial activity of azithromycin. nih.gov

| Bacterial Species | IC50 for 50S Subunit Assembly Inhibition | Comparative Effect |

| Haemophilus influenzae | 0.4 µg/ml | Nine-fold more potent than erythromycin. nih.govresearcher.life |

| Bacillus subtilis | Not specified | Assembly prevented by azithromycin. nih.gov |

| Staphylococcus aureus | Not specified | Assembly prevented by azithromycin. nih.gov |

Intracellular Accumulation and Distribution Mechanisms

A hallmark of azithromycin's pharmacokinetic profile is its extensive and rapid accumulation in host cells, particularly phagocytes and fibroblasts. This property is crucial for its efficacy against intracellular pathogens and for delivering the drug to sites of infection.

In vitro studies have consistently shown that azithromycin concentrates to remarkable levels within phagocytic cells such as polymorphonuclear leukocytes (PMNs) and macrophages, as well as in non-phagocytic cells like fibroblasts. nih.govnih.govnih.gov The uptake process is dependent on temperature and cellular viability. nih.govresearchgate.net

In human and mouse PMNs and various macrophage types, intracellular concentrations can be up to 226 times the extracellular concentration. nih.govresearchgate.net For instance, after one hour of incubation, the intracellular-to-extracellular concentration ratio in PMNs is approximately 40. nih.gov As a weak base, azithromycin is thought to become trapped and accumulate within the acidic environment of lysosomes in these cells. nih.govnih.gov The drug is then released slowly over time if the cells are placed in a drug-free medium. nih.gov

Human skin fibroblasts also demonstrate a rapid and progressive accumulation of azithromycin, reaching concentrations up to 21 times higher than erythromycin after a 3-day period. nih.gov This suggests that fibroblasts can act as a significant reservoir for the drug within tissues. nih.govnih.gov

The high concentration of azithromycin in phagocytes is not merely a storage phenomenon but a key part of a targeted drug delivery system. nih.govresearchgate.net Animal models have shown that these drug-laden phagocytes migrate to sites of inflammation and infection. nih.govresearchgate.net

A study in mice demonstrated that following the induction of PMN infiltration into the peritoneal cavity, there was a six-fold increase in the amount of azithromycin in that location, with most of it being intracellular. nih.govresearchgate.net This indicates that phagocytes actively transport the antibiotic to the infection site.

Furthermore, the release of azithromycin from these cells is significantly enhanced by the process of phagocytosis itself. When macrophages that had accumulated azithromycin were exposed to Staphylococcus aureus, the release of the drug was markedly accelerated (82% release by 1.5 hours compared to 23% in resting cells). nih.govresearchgate.net This mechanism ensures that high concentrations of the antibiotic are delivered directly where they are needed most—in the presence of pathogenic bacteria. nih.gov Fibroblasts, acting as tissue reservoirs, can also transfer the accumulated drug to phagocytes, further contributing to this targeted delivery system. nih.gov

Significance of Lysosomal Concentration (in vitro)

A defining characteristic of azithromycin at the molecular level is its substantial accumulation within cells, particularly within the acidic environment of lysosomes. researchgate.netresearchgate.net This process, known as lysosomotropism, is of considerable significance to its antimicrobial action, especially against intracellular pathogens. The mechanism is a classic example of ion trapping. As a dicationic, weakly basic molecule, azithromycin can permeate cell and lysosomal membranes in its uncharged state. nih.gov Once inside the acidic interior of the lysosome, the molecule becomes protonated, acquiring a positive charge that prevents it from diffusing back across the membrane, leading to its entrapment and high concentration. nih.govnih.govbohrium.com

The significance of this sequestration is multifaceted. Primarily, it allows azithromycin to reach very high concentrations directly at the site of infection for pathogens that reside within the lysosomal compartments of host cells. Phagocytic cells, such as neutrophils and macrophages, are key components of the immune response and often harbor intracellular bacteria. In vitro studies have consistently demonstrated that azithromycin concentrates to remarkable levels within these cells. nih.govnih.govresearchgate.net This high intracellular concentration gradient means that phagocytes can act as a targeted delivery system, transporting the antibiotic to sites of infection. nih.govnih.govresearchgate.netasm.org

Furthermore, the substantial uptake of azithromycin by phagocytes does not impair their normal functions. Research has shown that even at high intracellular concentrations, azithromycin does not negatively affect phagocyte-mediated bactericidal activity or their oxidative burst response. nih.govnih.govresearchgate.netasm.org The release of the accumulated azithromycin from these cells is slow in a resting state but is significantly enhanced upon phagocytosis of bacteria, ensuring the drug is available when and where it is most needed. nih.govnih.govresearchgate.netasm.org This targeted release is a key aspect of its efficacy.

In vitro research has quantified the extent of this accumulation across various cell types, highlighting the drug's potent ability to concentrate intracellularly compared to the extracellular environment.

Table 1: In Vitro Intracellular to Extracellular (I/E) Concentration Ratios of Azithromycin in Phagocytic Cells

| Cell Type | Incubation Time | I/E Ratio | Reference |

|---|---|---|---|

| Human Polymorphonuclear Leucocytes (PMNs) | 2 hours | 79 | asm.org |

| Murine Peritoneal Macrophages | 2 hours | 62 | asm.org |

| Human PMNs | 24 hours | 226 | asm.org |

| Murine Peritoneal Macrophages | 24 hours | ~110 | asm.org |

| Human Alveolar Macrophages | 1 hour | ~300 | oup.com |

The data clearly illustrates that azithromycin can attain intracellular concentrations hundreds of times greater than the external concentration. nih.govnih.govresearchgate.netoup.com This pronounced accumulation within lysosomes is a critical component of its mechanism of action, enabling potent activity against intracellular pathogens and contributing to its unique pharmacokinetic profile.

Mechanisms of Bacterial Resistance to Azithromycin

Target Modification Mechanisms

Alterations in the molecular target of azithromycin (B1666446), the 50S ribosomal subunit, are a primary method by which bacteria develop resistance. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

Methylation of 23S rRNA (erm genes)

The most prevalent mechanism of macrolide resistance involves the modification of the 23S rRNA component of the 50S ribosomal subunit by specific enzymes. nih.gov This modification is catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.govsemanticscholar.org These enzymes use S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue, typically A2058 (E. coli numbering), within domain V of the 23S rRNA. nih.govmsu.runih.gov

This methylation creates a steric hindrance that blocks the binding site for macrolides, lincosamides, and streptogramin B antibiotics (an MLSB resistance phenotype). semanticscholar.orgmsu.ru The presence of the methyl group disrupts the hydrogen bonding between the antibiotic and the rRNA, preventing the drug from inhibiting protein synthesis. semanticscholar.org The erm genes are widespread among various pathogenic bacteria and are often located on mobile genetic elements like plasmids and transposons, facilitating their dissemination. nih.govasm.org In some bacteria, the expression of erm genes is inducible; the presence of a macrolide antibiotic can trigger the synthesis of the methyltransferase enzyme. nih.gov

| Gene Family | Mechanism | Target Site | Associated Pathogens |

|---|---|---|---|

| erm(A), erm(B), erm(C), erm(F), erm(42) | Mono- or dimethylation of 23S rRNA | Adenine A2058 (E. coli numbering) | Staphylococcus aureus, Streptococcus pneumoniae, Neisseria gonorrhoeae, Salmonella spp., Shigella spp. asm.orgnih.govresearchgate.net |

Mutations in Ribosomal Target Genes (e.g., 23S rRNA, rplD)

Resistance to azithromycin can also arise from spontaneous mutations in the genes that encode the components of its ribosomal target. Point mutations within the peptidyltransferase loop in domain V of the 23S rRNA gene (rrl) are a well-documented cause of resistance. nih.govasm.org These mutations, such as A2058G, A2059G, and C2611T (E. coli numbering), directly interfere with the binding of azithromycin to the ribosome. nih.govnih.govmcmaster.ca

A single point mutation in the 23S rRNA genes can be sufficient to cause very high-level resistance to azithromycin. asm.org For instance, mutations near position A2058 have been shown to confer macrolide resistance in multiple bacterial species, including Pseudomonas aeruginosa and Neisseria gonorrhoeae. nih.govnih.gov

In addition to the rRNA itself, mutations can occur in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV), which are located near the antibiotic binding site in the peptide exit tunnel. nih.govnih.govresearchgate.net These protein alterations can allosterically affect the conformation of the 23S rRNA, leading to reduced drug binding and subsequent resistance. nih.gov Mutations in the rplD gene have been linked to low-level macrolide resistance. researchgate.net

| Gene Target | Type of Mutation | Common Mutations (E. coli numbering) | Associated Pathogens |

|---|---|---|---|

| 23S rRNA (rrl) | Point Mutation | A2058G, A2059G, C2611T | Neisseria gonorrhoeae, Pseudomonas aeruginosa, Campylobacter spp. nih.govasm.orgnih.gov |

| Ribosomal Protein L4 (rplD) | Amino Acid Substitution | Various | Neisseria gonorrhoeae researchgate.net |

| Ribosomal Protein L22 (rplV) | Amino Acid Substitution/Insertion | Various | Shigella spp. researchgate.net |

Efflux Pump Mediated Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.govmicrobiologyresearch.org This mechanism prevents the intracellular accumulation of the drug to a concentration high enough to inhibit its target.

Overexpression of Efflux Pumps (e.g., MtrCDE, MexAB-OprM, MexCD-OprJ, AcrAB-TolC)

A common mechanism of resistance to azithromycin is the overexpression of multidrug efflux pumps. asm.org In Gram-negative bacteria, tripartite efflux systems of the Resistance-Nodulation-Division (RND) family are particularly significant. frontiersin.orgacs.org These systems span both the inner and outer membranes, efficiently pumping antibiotics out of the cell.

Key efflux pumps involved in azithromycin resistance include:

MtrCDE : In Neisseria gonorrhoeae, overexpression of the MtrCDE efflux pump is a primary cause of decreased susceptibility to azithromycin. asm.orgcapes.gov.br Mutations in the transcriptional repressor gene, mtrR, lead to increased production of the pump components, resulting in enhanced drug efflux. nih.govnih.govdntb.gov.ua

MexAB-OprM and MexCD-OprJ : In Pseudomonas aeruginosa, the overexpression of RND efflux pumps, particularly MexAB-OprM and MexCD-OprJ, is associated with azithromycin resistance. nih.gov

AcrAB-TolC : This is the principal RND efflux system in Escherichia coli and other Enterobacteriaceae. mdpi.comfrontiersin.org It is known to extrude a broad spectrum of antimicrobial agents, including macrolides. mdpi.com Enhanced expression of the AcrAB-TolC pump contributes to azithromycin resistance in species like Salmonella. asm.org

| Efflux Pump System | Bacterial Species | Family | Effect |

|---|---|---|---|

| MtrCDE | Neisseria gonorrhoeae | RND | Overexpression leads to resistance to azithromycin and other hydrophobic agents. asm.orgacs.orgdntb.gov.ua |

| MexAB-OprM | Pseudomonas aeruginosa | RND | Contributes to intrinsic and acquired resistance to multiple antibiotics, including azithromycin. nih.govfrontiersin.org |

| MexCD-OprJ | Pseudomonas aeruginosa | RND | Overexpression is associated with resistance development. nih.govnih.gov |

| AcrAB-TolC | Escherichia coli, Salmonella spp. | RND | A major contributor to intrinsic resistance to a wide range of drugs, including macrolides. asm.orgmdpi.comfrontiersin.org |

Role of Efflux Pumps in Virulence and Pathogenesis

Beyond their role in antibiotic resistance, efflux pumps are integral to bacterial physiology and contribute significantly to virulence and pathogenesis. nih.govmicrobiologyresearch.orgfrontiersin.org They are involved in extruding toxic substances, quorum sensing molecules, and other virulence factors. nih.gov

Efflux Pump Inhibitors Research (e.g., Phenylalanine-arginine β-naphthylamide (PAβN))

The development of efflux pump inhibitors (EPIs) is a promising strategy to combat resistance by restoring the efficacy of existing antibiotics. frontiersin.org These molecules block the action of efflux pumps, leading to the intracellular accumulation of antibiotics. mdpi.com

Phenylalanine-arginine β-naphthylamide (PAβN) is one of the most extensively studied broad-spectrum EPIs. nih.govplos.org It acts as a competitive inhibitor, likely competing with antibiotics for binding to the efflux pump. mdpi.comfrontiersin.org Research has shown that PAβN can significantly enhance the activity of antibiotics like azithromycin against multidrug-resistant strains of E. coli and Pseudomonas aeruginosa. mdpi.comfrontiersin.org

In addition to inhibiting efflux, studies have revealed that PAβN can also permeabilize the outer membrane of Gram-negative bacteria. nih.govplos.orgsemanticscholar.org This dual mechanism of action not only blocks the removal of antibiotics but also facilitates their entry into the cell. While PAβN itself has shown toxicity to eukaryotic cells, which limits its clinical use, it serves as a crucial tool and a lead compound in the research and development of new, safer, and more effective EPIs. frontiersin.org

| Inhibitor | Mechanism of Action | Key Research Findings | Status |

|---|---|---|---|

| Phenylalanine-arginine β-naphthylamide (PAβN) | Competitive inhibitor of RND family efflux pumps; permeabilizes the outer membrane. mdpi.comnih.govfrontiersin.org | Significantly reduces the MIC of various antibiotics, including azithromycin and fluoroquinolones, in resistant bacteria. nih.govfrontiersin.org Restores susceptibility in strains overexpressing pumps like AcrAB-TolC. mdpi.com | Primarily a research tool due to toxicity concerns; not used clinically. frontiersin.org |

Reduced Permeability Mechanisms

One of the primary defenses bacteria employ against azithromycin is limiting its entry into the cell. This is particularly pronounced in Gram-negative bacteria, which possess a formidable outer membrane that acts as a selective barrier.

Gram-negative bacteria, especially those belonging to the Enterobacteriaceae family, exhibit a natural, or intrinsic, resistance to the majority of macrolide antibiotics, including azithromycin. nih.govbohrium.com This resistance is primarily attributed to the low permeability of their complex outer membrane, which effectively restricts the entry of large, hydrophobic molecules like azithromycin into the cell. nih.govasm.orgresearchgate.net

While azithromycin was designed for better permeability and intracellular uptake compared to older macrolides, this intrinsic barrier remains a significant challenge, rendering many Gram-negative bacteria inherently less susceptible. nih.gov Research indicates that azithromycin and other newer macrolides traverse the outer membrane via a hydrophobic pathway, and the integrity of this membrane is crucial for preventing their entry. nih.govresearchgate.netasm.org The outer membrane of Gram-negative bacteria, therefore, serves as a highly effective barrier against these antibiotics. nih.govresearchgate.net

The specific components of the outer membrane play a critical role in modulating azithromycin permeability. The lipopolysaccharide (LPS) layer and protein channels known as porins are key determinants of susceptibility.

Lipopolysaccharide (LPS): The LPS, a major component of the outer leaflet of the outer membrane, is vital for maintaining the barrier function. Studies have shown that mutations in genes responsible for LPS synthesis, such as lpxA, firA, and rfaE, lead to a drastic increase in susceptibility to azithromycin in bacteria like Escherichia coli and Salmonella typhimurium. nih.govasm.orgbohrium.com The disruption of the LPS core makes the outer membrane more permeable, allowing the antibiotic to enter the cell more easily. nih.govasm.org For instance, specific mutations affecting lipid A or inner-core synthesis of LPS were found to decrease the Minimum Inhibitory Concentrations (MICs) of azithromycin by factors of 16 to 64. nih.govbohrium.com This highlights that an intact LPS layer is a crucial defense mechanism. nih.gov

Porins: Porins are protein channels that regulate the passage of small molecules across the outer membrane. youtube.com Their expression and function can influence antibiotic susceptibility. In Campylobacter spp., decreased membrane permeability has been linked to the major outer membrane porin (MOMP). nih.gov Conversely, research on multidrug-resistant E. coli has demonstrated that the upregulation of the outer membrane porin gene ompC can enhance susceptibility to azithromycin, likely by augmenting the uptake of the drug. nih.gov

The following table summarizes research findings on the impact of outer membrane component mutations on azithromycin susceptibility.

| Bacterium | Gene/Component | Role of Component | Effect of Mutation/Alteration on Azithromycin Susceptibility |

| E. coli, S. typhimurium | lpxA, firA, rfaE (LPS Synthesis) | Maintain outer membrane integrity | Mutation significantly decreases MIC (increases susceptibility) nih.govasm.orgbohrium.com |

| E. coli | waaG (LPS Synthesis) | LPS biosynthesis | Deletion leads to a significant decrease in MIC asm.orgresearchgate.net |

| E. coli | surA (Outer Membrane Assembly) | Outer membrane protein assembly | Deletion leads to a significant decrease in MIC asm.orgresearchgate.net |

| E. coli | ompC (Porin) | Regulates molecular uptake | Upregulation enhances susceptibility nih.gov |

| Campylobacter spp. | MOMP (Major Outer Membrane Porin) | Regulates membrane permeability | Alterations can decrease permeability, increasing resistance nih.gov |

Other Resistance Mechanisms

Beyond limiting cellular entry, bacteria utilize other effective strategies, such as enzymatic degradation of the antibiotic and forming protective biofilm communities.

A significant mechanism of acquired resistance involves bacterial enzymes that chemically modify and inactivate the azithromycin molecule, preventing it from binding to its ribosomal target. researchgate.netnih.gov

Phosphotransferases: Macrolide phosphotransferases (MPHs) are enzymes that inactivate azithromycin by catalyzing the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar. researchgate.netnih.gov This modification blocks the antibiotic from binding to the 50S ribosomal subunit. nih.gov Genes encoding these enzymes, such as mph(A) and mph(B), are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacteria. researchgate.netasm.orgnih.gov The expression of these genes can be either constitutive (mphB) or inducible (mphA). nih.gov MPH enzymes have been identified as a primary mediator of azithromycin resistance in pathogens like Salmonella. researchgate.netasm.org

Esterases: Macrolide esterases (Eres), encoded by ere genes, confer resistance by hydrolyzing the macrolactone ring of the antibiotic, rendering it inactive. researchgate.netnih.gov There are different types of esterases with varying substrate specificities. For example, the EreA enzyme does not effectively hydrolyze azithromycin. nih.gov However, EreB has a broader substrate profile and can confer resistance to 14- and 15-membered macrolides like azithromycin. nih.gov

The table below details the enzymatic inactivation mechanisms.

| Enzyme Class | Gene Examples | Mechanism of Action | Effect on Azithromycin |

| Macrolide Phosphotransferases (MPHs) | mph(A), mph(B) | Phosphorylation of the 2'-hydroxyl group of the desosamine sugar researchgate.netnih.gov | Inactivation of the drug, preventing ribosomal binding nih.gov |

| Macrolide Esterases (Eres) | ereA, ereB | Hydrolysis of the macrolactone ring researchgate.netnih.gov | Inactivation of the drug (primarily by EreB) nih.gov |